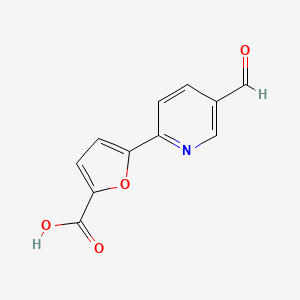
N-(2-(4-(3-(ピリジン-3-イル)-1,2,4-オキサジアゾール-5-イル)-1H-1,2,3-トリアゾール-1-イル)エチル)フラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic compound known for its potential applications in various fields of science, including chemistry, biology, and medicine. The structural complexity and functional groups present in this molecule make it a fascinating subject for research and industrial applications.
科学的研究の応用
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is employed in multiple research domains:
Chemistry
Catalysis: : Acts as a ligand in catalysis, promoting selective reactions.
Material Science: : Incorporated into polymers and materials for enhanced properties.
Biology and Medicine
Drug Discovery: : Explored as a pharmacophore in designing therapeutics due to its diverse functional groups.
Bioassays: : Used in studying biological pathways and interactions.
Industry
Pharmaceuticals: : Utilized in formulations for its biological activity.
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been reported to affect a wide range of biological pathways due to their broad-spectrum biological activities . These activities could lead to downstream effects in various cellular processes.
Result of Action
Given the broad range of biological activities reported for similar compounds , it can be inferred that this compound could have a wide range of effects at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step processes:
Formation of the Pyridin-3-yl Group: : This step often involves cyclization reactions to construct the pyridine ring.
Oxadiazole Ring Formation: : A common approach involves the condensation of appropriate nitrile and amidoxime precursors.
Triazole Ring Synthesis: : The 1H-1,2,3-triazole ring can be constructed via azide-alkyne cycloaddition reactions.
Furan-2-carboxamide Introduction: : Finally, the furan-2-carboxamide moiety is introduced through acylation reactions.
Reaction conditions vary based on the specifics of each step, with common reagents including phosphorous oxychloride, hydrazine hydrate, and alkyne derivatives.
Industrial Production Methods
Industrial synthesis would likely optimize these steps for scalability, using techniques such as flow chemistry and employing catalysts to enhance reaction efficiency and yield. These methods ensure the compound's mass production while maintaining quality and reducing production costs.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, typically at the pyridin-3-yl and oxadiazole rings.
Reduction: : Reduction reactions can target various nitrogen-containing rings to produce corresponding amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible at multiple sites, particularly on the pyridin-3-yl and furan rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophiles or electrophiles under suitable catalysts and solvents.
Major Products
Oxidation: : Generates carboxylic acids, ketones, or other oxygenated products.
Reduction: : Produces amines and related reduced derivatives.
Substitution: : Leads to functionalized derivatives with varied substituent groups.
類似化合物との比較
Similar Compounds
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide
Uniqueness
The unique combination of the furan-2-carboxamide moiety with the pyridin-3-yl, oxadiazole, and triazole rings confers distinct reactivity and interactions compared to similar compounds. This uniqueness makes it a valuable candidate for specialized applications in research and industry.
Conclusion
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a multifaceted compound with significant implications in various scientific fields. Its complex structure and reactivity open avenues for numerous applications, making it a subject of continued interest in scientific research and industrial applications.
特性
IUPAC Name |
N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O3/c24-15(13-4-2-8-25-13)18-6-7-23-10-12(20-22-23)16-19-14(21-26-16)11-3-1-5-17-9-11/h1-5,8-10H,6-7H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFAFRJQXQPFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2425489.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2425490.png)


![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2425498.png)
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2425503.png)
![1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425505.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(indan-5-ylamino)formamide](/img/structure/B2425506.png)
